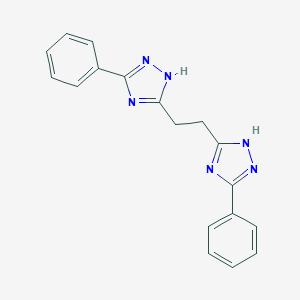
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, also known as P2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. P2P is a pyrazine derivative that has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Effets Biochimiques Et Physiologiques
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various biochemical and physiological effects, including its ability to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell proliferation and apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many future directions for the study of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, including its potential use as a starting material for the preparation of novel pyrazine-containing compounds with various biological activities. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine could also be further studied for its potential use as a precursor in the synthesis of pharmaceuticals and as a potential candidate for the development of anticancer and anti-inflammatory drugs. Additionally, further research could be conducted to better understand the mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine and its potential toxicity.
Méthodes De Synthèse
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of pyruvic acid, and the reductive amination of 2,3-dihydrofuran. The Leuckart reaction involves the reaction of phenylacetone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination of pyruvic acid involves the reaction of pyruvic acid with methylamine and sodium cyanoborohydride. The reductive amination of 2,3-dihydrofuran involves the reaction of 2,3-dihydrofuran with methylamine and sodium cyanoborohydride.
Applications De Recherche Scientifique
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various scientific research applications, including its potential use as a precursor in the synthesis of pharmaceuticals and as a starting material for the preparation of pyrazine-containing compounds. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
145206-43-5 |
|---|---|
Nom du produit |
(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(2R)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
QVGDKBMGPDFUDM-SSDOTTSWSA-N |
SMILES |
CCCC1C(=NCC(=N1)OC)OC |
SMILES canonique |
CCCC1C(=NCC(=N1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



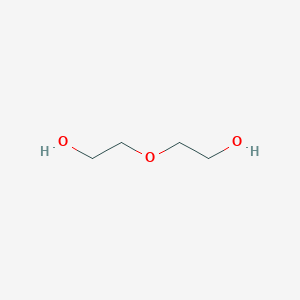
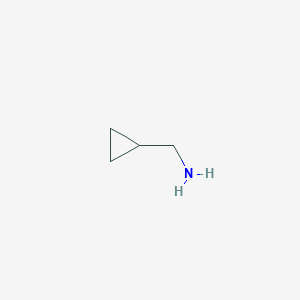
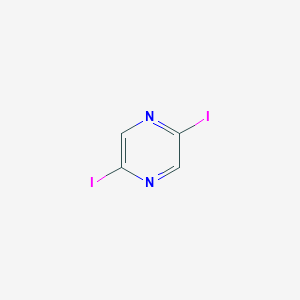
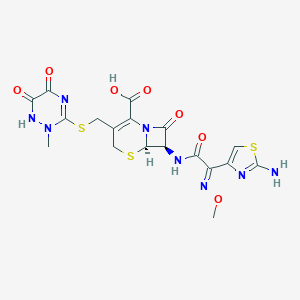

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
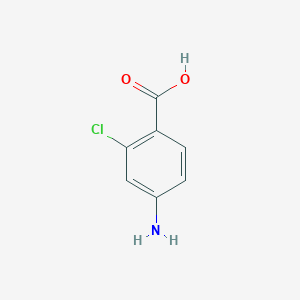
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

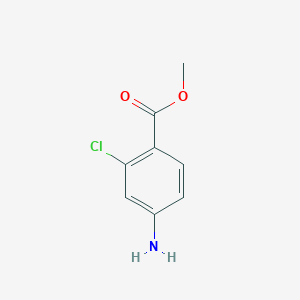
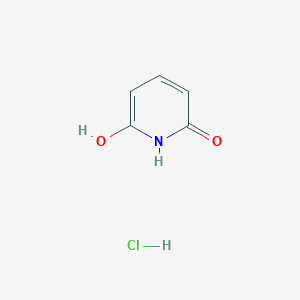
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

